molecular formula C19H27N5O B3797151 N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B3797151
M. Wt: 341.5 g/mol
InChI Key: BPJMXFLNGSCCCU-UHFFFAOYSA-N
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Description

The compound is a fentanyl analogue . Fentanyl analogues are a family of synthetic opioids, many of which have been developed for legitimate medical use, while others have been sold as designer drugs .


Molecular Structure Analysis

The molecular structure of fentanyl analogues can vary significantly, which can result in profound pharmacological differences between these drugs, especially with respect to potency and efficacy .


Chemical Reactions Analysis

As mentioned earlier, the metabolism of fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Mechanism of Action

The mechanism of action for fentanyl and its analogues typically involves binding to opioid receptors in the brain, which are involved in the perception of pain .

Safety and Hazards

Fentanyl analogues have a high potential for addiction and can cause severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration has placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs, making it illegal to manufacture, distribute, or possess fentanyl analogues .

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-22-10-5-8-18(12-22)13-23(11-9-17-6-3-2-4-7-17)19(25)14-24-16-20-15-21-24/h2-4,6-7,15-16,18H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMXFLNGSCCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 3
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N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 4
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N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 5
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 6
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

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